molecular formula C21H17ClN4O3 B8378613 5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine

5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B8378613
M. Wt: 408.8 g/mol
InChI Key: BGHUFFXKTTVNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C21H17ClN4O3/c1-13-10-16(26(27)28)11-14(2)19(13)29-20-18-17(23-21(22)24-20)8-9-25(18)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

BGHUFFXKTTVNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=C4)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of NaH (61.9 mg, 2.6 mmol) in dry NMP (4.7 mL) was added 2,6-dimethyl-4-nitrophenol (258.9 mg, 1.55 mmol) and stirred at room temperature for 30 min under argon. The reaction mixture was added to a solution of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (431 mg, 1.55 mmol) in dry NMP (4 mL) and heated at 90° C. for 16 h. After completion of the reaction, the resulting mixture was diluted with water and washed with EtOAc. The combined organic layers were washed twice with water, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel column chromatography, eluting with hexanes:ethyl acetate (3:1-1:1), to give the product as a white solid (598 mg, 94%).
Name
Quantity
61.9 mg
Type
reactant
Reaction Step One
Quantity
258.9 mg
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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